![molecular formula C18H13ClN2O3 B6049543 3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

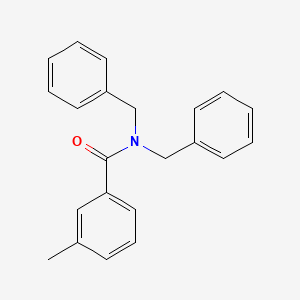

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic belonging to the fluoroquinolone class. It was first synthesized in 1981 by Bayer AG and has since become one of the most commonly prescribed antibiotics worldwide. Ciprofloxacin is known for its broad-spectrum activity against both gram-negative and gram-positive bacteria, making it an effective treatment option for a variety of bacterial infections.

Wirkmechanismus

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA from unwinding and replicating, ultimately leading to bacterial death.

Biochemical and Physiological Effects

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn has been shown to have a number of biochemical and physiological effects on the body. It has been shown to cause DNA damage and oxidative stress in bacterial cells, leading to cell death. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ciprofloxacin in laboratory experiments is its broad-spectrum activity against a wide variety of bacterial species. This makes it a useful tool for studying bacterial infections and testing the efficacy of new antibiotics. However, ciprofloxacin can also have off-target effects on eukaryotic cells, which can complicate experimental results. Additionally, the widespread use of ciprofloxacin in clinical settings has led to the emergence of antibiotic-resistant bacterial strains, which can limit its usefulness in laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on ciprofloxacin. One area of interest is the development of new antibiotics that are less prone to resistance, as well as the development of new strategies for combating antibiotic-resistant bacteria. Another area of interest is the study of ciprofloxacin's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of ciprofloxacin as a tool for studying bacterial pathogenesis and the development of new vaccines.

Synthesemethoden

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn is synthesized through a multi-step process that involves the condensation of 2-amino-1,3-thiazole with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with 2,4-dichloro-5-fluoropyrimidine. The resulting compound is then treated with phosphorous oxychloride and quinoline-2-carboxylic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. It has also been used in the treatment of anthrax and other bioterrorism-related illnesses.

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c1-10-15(17(22)21-14-9-5-3-7-12(14)19)16(18(23)24)11-6-2-4-8-13(11)20-10/h2-9H,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIHLWBNQDYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)NC3=CC=CC=C3Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)

![ethyl 3-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6049472.png)

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)

![7-(3,4-difluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049507.png)

![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)

![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)

![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)

![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)